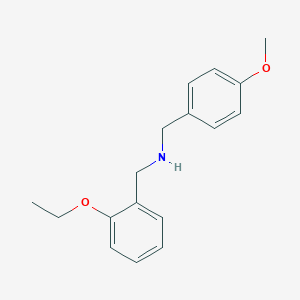

(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine

Description

Broader Context of Benzylic Amines in Contemporary Organic Chemistry

Benzylic amines are prevalent in a wide array of biologically active molecules and are crucial intermediates in organic synthesis. nih.govias.ac.in Their utility stems from the unique reactivity of the benzylic position and the versatility of the amine group. google.com In synthetic chemistry, the benzyl (B1604629) group can serve as a protecting group for amines, which can be removed under specific conditions, typically through hydrogenolysis. nih.gov Furthermore, benzylamines are precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. hw.ac.uknih.gov The investigation of substituted benzylamine (B48309) derivatives, such as those used as inhibitors for enzymes like beta-tryptase, highlights their importance in drug discovery. nih.gov

Significance of Ether Functionalities (Ethoxy and Methoxy) in Molecular Design and Reactivity

Ethers are a class of organic compounds that feature an oxygen atom connected to two alkyl or aryl groups. nih.gov The presence of ether functionalities, such as the ethoxy (-OCH₂CH₃) and methoxy (B1213986) (-OCH₃) groups found in the subject compound, profoundly influences a molecule's properties and reactivity. guidechem.comresearchgate.net

The methoxy group is a common substituent in many natural products and approved drugs. Current time information in Singapore. It is recognized for its ability to enhance ligand-target binding, modulate physicochemical properties, and influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Current time information in Singapore.masterorganicchemistry.com The methoxy group is considered non-lipophilic when attached to an aromatic ring and can act as a hydrogen bond acceptor, which can be crucial for molecular interactions within biological systems. nih.gov However, it can also be susceptible to metabolic O-demethylation. nih.gov

(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine: A Detailed Profile

The compound this compound, with the CAS number 510723-63-4, is a specific example of a disubstituted benzylamine derivative. Current time information in Singapore. Its structure features two distinct benzyl moieties, one substituted with an ethoxy group at the ortho position and the other with a methoxy group at the para position.

Chemical Properties

This compound is described as a colorless liquid with a strong odor. Current time information in Singapore. It is primarily used in organic synthesis as an intermediate, particularly in the creation of pharmaceuticals and agrochemicals. Current time information in Singapore. The presence of both ethoxy and methoxy groups, which are electron-donating, influences the electronic and steric properties of the molecule.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[(2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |

| CAS Number | 510723-63-4 | Current time information in Singapore. |

| Molecular Formula | C₁₇H₂₁NO₂ | Current time information in Singapore. |

| Molecular Weight | 271.36 g/mol | Current time information in Singapore. |

| Predicted Density | 1.058 ± 0.06 g/cm³ | Current time information in Singapore. |

| Predicted Boiling Point | 388.5 ± 27.0 °C | Current time information in Singapore. |

Synthesis of this compound

A primary method for synthesizing unsymmetrical secondary amines like this compound is through reductive amination. epa.gov This process generally involves two key steps:

Imine Formation: The synthesis begins with the reaction between an aldehyde and a primary amine to form an imine (also known as a Schiff base). For the target compound, this involves reacting 2-ethoxybenzaldehyde (B52182) with 4-methoxybenzylamine (B45378). This condensation reaction typically occurs under conditions that remove water, such as using a Dean-Stark apparatus with a solvent like toluene.

Reduction of the Imine: The resulting imine is then reduced to form the secondary amine. A common and effective method for this reduction is catalytic hydrogenation. For instance, the imine intermediate can be hydrogenated using Raney nickel (Ra-Ni) as the catalyst in a solvent like ethanol (B145695) at an elevated temperature (e.g., 50°C). This specific method has been reported to achieve a high yield of 94%.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-3-20-17-7-5-4-6-15(17)13-18-12-14-8-10-16(19-2)11-9-14/h4-11,18H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBGVZKANSYCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy Benzyl 4 Methoxybenzyl Amine and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. e3s-conferences.orgias.ac.in For (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine, the most logical disconnection is at the carbon-nitrogen (C-N) bond of the secondary amine, which points to reductive amination as a primary synthetic strategy.

This disconnection can occur in two ways, each suggesting a different pair of precursor molecules:

Route A: Disconnection of the bond between the nitrogen and the 2-ethoxybenzyl group.

Route B: Disconnection of the bond between the nitrogen and the 4-methoxybenzyl group.

These two disconnections reveal the key precursors required for the synthesis.

Based on the retrosynthetic analysis, the synthesis can be approached from two pairs of key precursors. The formation of the target secondary amine is achieved by creating a C-N bond between a benzaldehyde (B42025) derivative and a benzylamine (B48309) derivative.

Table 1: Retrosynthetic Disconnections and Key Precursors

| Route | Disconnection | Carbonyl Precursor (Electrophile) | Amine Precursor (Nucleophile) |

|---|---|---|---|

| A | C-N bond to 2-ethoxybenzyl group | 2-Ethoxybenzaldehyde (B52182) | 4-Methoxybenzylamine (B45378) |

| B | C-N bond to 4-methoxybenzyl group | 4-Methoxybenzaldehyde | 2-Ethoxybenzylamine |

The feasibility of synthesizing this compound relies on the accessibility of the precursors and the efficiency of the chosen synthetic route. All four identified precursors—2-ethoxybenzaldehyde, 4-methoxybenzylamine, 4-methoxybenzaldehyde, and 2-ethoxybenzylamine—are readily available from commercial suppliers.

The proposed synthetic method, reductive amination, is one of the most efficient and widely used methods for preparing amines. masterorganicchemistry.comorganicreactions.org It offers high selectivity and generally produces good yields, making both Route A and Route B highly feasible. The choice between the routes may depend on the relative cost and reactivity of the specific precursors.

Direct Synthesis Routes for the Target Compound

The most direct and common method for synthesizing secondary amines like this compound is reductive amination. libretexts.org This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced to the target amine. libretexts.orgpearson.com This can often be performed as a one-pot reaction where the carbonyl compound, amine, and reducing agent are combined. wikipedia.org

Reductive amination, also known as reductive alkylation, is a versatile method for forming C-N bonds. organicreactions.orgacsgcipr.org The reaction proceeds through the formation of an imine or iminium ion, which is then reduced in situ. acsgcipr.org

The first step in reductive amination is the condensation of a benzaldehyde derivative with a primary amine to form a Schiff base, or imine. This reaction is a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the C=N double bond of the imine.

For the synthesis of this compound, two specific condensation reactions are possible:

Route A Condensation: 2-Ethoxybenzaldehyde reacts with 4-methoxybenzylamine.

Route B Condensation: 4-Methoxybenzaldehyde reacts with 2-ethoxybenzylamine.

This imine formation is a reversible reaction, and conditions can be optimized to favor the product, for instance by removing the water that is formed. acsgcipr.orggoogle.com

Once the imine is formed, it is reduced to the secondary amine. There are several effective reducing agents and conditions for this transformation. The choice of reducing agent is crucial, especially in a one-pot procedure, as it must selectively reduce the imine without reducing the starting aldehyde. ias.ac.in

Catalytic Hydrogenation:

This method is considered a "green" chemistry approach due to its high atom economy. nih.govnih.gov It involves the use of hydrogen gas (H₂) and a metal catalyst.

Catalysts: Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon (e.g., Pd/C) or other materials. wikipedia.orggoogle.comresearchgate.net Palladium is a versatile and efficient choice for this transformation. wikipedia.org

Conditions: The reaction is typically carried out under mild to moderate hydrogen pressure and at room or slightly elevated temperatures. google.comchemicalbook.com The process involves the hydrogenation of the imine formed in situ from the aldehyde and amine. google.comgoogle.com

Hydride Reagents:

Boron-based hydride reagents are widely used for reductive amination due to their selectivity and effectiveness under mild conditions. organicreactions.org

Sodium Borohydride (NaBH₄): This is a common and cost-effective reducing agent. However, it can also reduce the starting aldehyde, which may lower the yield. masterorganicchemistry.com To circumvent this, the imine can be pre-formed before the addition of NaBH₄. masterorganicchemistry.comias.ac.in

Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent than NaBH₄ and is particularly useful for one-pot reductive aminations. masterorganicchemistry.compearson.com It is selective for the reduction of the protonated imine (iminium ion) over the carbonyl group of the aldehyde. masterorganicchemistry.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is another mild and selective reagent that is highly effective for reductive amination. masterorganicchemistry.comorganic-chemistry.org It is often the reagent of choice for a wide range of aldehydes and ketones. organic-chemistry.org

Table 2: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent/System | Key Features | Advantages | Considerations |

|---|---|---|---|

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Uses hydrogen gas and a metal catalyst. | High atom economy, environmentally friendly, cost-effective for large scale. nih.govresearchgate.net | Requires specialized equipment for handling hydrogen gas; catalyst can sometimes reduce other functional groups. liv.ac.uk |

| Sodium Borohydride (NaBH₄) | Common hydride reagent. | Inexpensive, readily available. | Can reduce the starting aldehyde, potentially lowering yields if not used in a two-step process. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective hydride reagent. | Selectively reduces imines in the presence of aldehydes; suitable for one-pot reactions. masterorganicchemistry.com | Toxicity of cyanide byproducts is a concern. liv.ac.uk |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective hydride reagent. | Highly effective and general for various substrates, less toxic than NaBH₃CN. masterorganicchemistry.comorganic-chemistry.org | Can be more expensive than NaBH₄. |

Nucleophilic Substitution Approaches

Nucleophilic substitution remains a cornerstone for the formation of amine-carbon bonds. This strategy typically involves the reaction of an amine nucleophile with an electrophilic carbon, such as a benzylic halide.

The direct N-alkylation of a primary amine with a benzyl (B1604629) halide is a classical and widely employed method for preparing secondary amines. In the context of synthesizing this compound, this can be envisioned through two primary pathways: the reaction of 2-ethoxybenzylamine with 4-methoxybenzyl halide or the reaction of 4-methoxybenzylamine with 2-ethoxybenzyl halide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions, such as overalkylation to form a tertiary amine. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic amines (e.g., triethylamine, diisopropylethylamine).

A general representation of this synthetic approach is detailed below:

Scheme 1: Synthesis via Nucleophilic Alkylation

This methodology is foundational in amine synthesis. For instance, the preparation of N-(4-Methoxybenzyl)-3-phenylpropylamine is achieved by reacting 4-methoxybenzylamine with 3-phenylpropyl bromide in the presence of potassium carbonate. orgsyn.org Similarly, the parent compound, dibenzylamine, can be synthesized from the reaction of benzyl chloride with ammonia in ethanol (B145695). chemicalbook.com The direct coupling of primary alkyl halides with amides, mediated by K₃PO₄, further demonstrates a mild, catalyst-free approach to N-alkylation. organic-chemistry.org These established procedures underscore the feasibility and versatility of the alkylation approach for constructing the target molecule.

Table 1: Representative Conditions for N-Alkylation of Amines with Halides

| Amine Substrate | Alkylating Agent | Base | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|---|

| 4-Methoxybenzylamine | 3-Phenylpropyl bromide | K₂CO₃ | DMF | 60°C, 70 min | N-(4-Methoxybenzyl)-3-phenylpropylamine | orgsyn.org |

| Benzylamine | Benzyl Chloride | - (Excess Amine) | Ethanol | - | Dibenzylamine | chemicalbook.com |

| Amides | Primary Alkyl Halides | K₃PO₄ | - | Mild | N-Alkylated Amides | organic-chemistry.org |

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for C-N bond formation. These methods, often referred to as Buchwald-Hartwig amination, typically couple an amine with an aryl or vinyl halide. While direct coupling with benzyl halides is also possible, palladium catalysis has also enabled the amination of less reactive C-H bonds.

Palladium(II)-catalyzed enantioselective C-H cross-coupling has been demonstrated for the kinetic resolution of benzylamines, highlighting the ability of palladium to activate benzylic C-H bonds. chu-lab.org Furthermore, palladium catalysis is central to the synthesis of N-benzylamines through the hydrogenation of imines formed from benzaldehyde and a primary amine. google.com This reductive amination pathway offers an alternative to direct alkylation.

The direct amination of non-acidic C-H bonds can also be achieved using other transition metals like copper, often assisted by a directing group. nih.gov While not a direct palladium-catalyzed approach for this specific target, it showcases the trend towards C-H functionalization in amine synthesis. Palladium-catalyzed reactions involving π-benzylpalladium intermediates can also lead to C-N bond formation at the C4 position of the aromatic ring. researchgate.net

Multi-component Reaction Paradigms

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov This approach offers significant advantages in terms of atom economy, convergence, and operational simplicity.

For the synthesis of substituted benzylamines, the three-component reaction between an amine, an orthoformate (like triethyl orthoformate), and a phosphite is a known route, although it typically yields aminophosphonates. mdpi.com The course of such reactions can be highly dependent on the substrates and reaction conditions. mdpi.com Another example is the indium-catalyzed MCR of acetals with dibenzylamine and alkynes to produce propargylamines. researchgate.net

A more relevant paradigm would be a variation of the Mannich reaction or a reductive amination MCR. For instance, a one-pot reaction involving 2-ethoxybenzaldehyde, 4-methoxybenzylamine, and a reducing agent could directly yield the target compound. Similarly, the reaction of an aldehyde, an amine, and an isocyanide (the Ugi reaction) is a powerful MCR for generating α-acylamino amides, which can be precursors to complex amines. rsc.org

Strategic Application of Protective Group Chemistry in Amine Synthesis

In multi-step organic synthesis, the temporary masking of reactive functional groups is often necessary to prevent unwanted side reactions. The benzyl group and its substituted variants are among the most common and versatile protecting groups for amines, alcohols, and other functionalities due to their general stability and the various methods available for their removal.

Utility of Benzyl and Substituted Benzyl Protecting Groups (e.g., 4-Methoxybenzyl)

The 4-methoxybenzyl (PMB or MPM) group is a particularly useful protecting group for amines and alcohols. nih.govresearchgate.net The electron-donating methoxy (B1213986) group at the para position makes the PMB group more susceptible to oxidative cleavage compared to an unsubstituted benzyl group. total-synthesis.com This property allows for its selective removal in the presence of other protecting groups, such as benzyl (Bn), tert-butyloxycarbonyl (Boc), or various silyl ethers, which are stable to oxidative conditions. nih.govsoton.ac.uk

The PMB group is stable under a wide range of reaction conditions, including those that are basic or nucleophilic. rsc.org It can be readily introduced by alkylation using 4-methoxybenzyl chloride (PMB-Cl) in the presence of a base, similar to the synthetic methods described in section 2.2.2.1. nih.gov

The 2,4-dimethoxybenzyl (DMB) group is another related protecting group that can be removed under even milder acidic conditions than the PMB group, offering further tunability in complex syntheses. rsc.orgwustl.edu

Table 2: Comparison of Benzyl-Type Protecting Groups

| Protecting Group | Abbreviation | Key Feature | Common Cleavage Method(s) |

|---|---|---|---|

| Benzyl | Bn | General stability | Catalytic Hydrogenolysis |

| 4-Methoxybenzyl | PMB, MPM | Susceptible to oxidative cleavage | Oxidative Cleavage (DDQ, CAN), Strong Acid |

| 2,4-Dimethoxybenzyl | DMB | Cleaved under milder acidic conditions | Trifluoroacetic Acid (TFA) |

Deprotection Methodologies for O- and N-Substituted Benzyl Moieties (e.g., Catalytic Hydrogenolysis, Oxidative Cleavage)

The removal of benzyl and substituted benzyl protecting groups is a critical step in a synthetic sequence. The choice of deprotection method depends on the specific benzyl moiety and the other functional groups present in the molecule.

Catalytic Hydrogenolysis: This is the most common method for cleaving unsubstituted N-benzyl and O-benzyl groups. acs.orgorganic-chemistry.org The reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). nih.govjk-sci.com The process is generally clean, with toluene and the deprotected amine or alcohol as the only products. However, this method is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups. The efficiency of hydrogenolysis can sometimes be hampered by catalyst poisoning from the amine products, which can be mitigated by adding acid or using a mixed catalyst system. nih.govacs.org

Oxidative Cleavage: This method is particularly effective for electron-rich benzyl ethers and amines, such as the 4-methoxybenzyl (PMB) group. acs.org A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govtotal-synthesis.com The reaction proceeds via a single-electron transfer mechanism, favored by the electron-donating methoxy group, leading to the formation of the deprotected amine/alcohol and 4-methoxybenzaldehyde. total-synthesis.comacs.org Other oxidants like ceric ammonium (B1175870) nitrate (CAN) can also be used. nih.gov Electrochemical methods have also been developed for the oxidative deprotection of PMB ethers, offering a reagent-free alternative. soton.ac.uk This oxidative approach provides excellent orthogonality, as it leaves standard benzyl groups and many other protecting groups intact. nih.govsoton.ac.uk

Table 3: Common Deprotection Methods for Benzyl and PMB Groups

| Protecting Group | Method | Reagents | Key Advantages | Key Limitations | Ref. |

|---|---|---|---|---|---|

| Benzyl (Bn) | Catalytic Hydrogenolysis | H₂, Pd/C | Clean byproducts (toluene) | Incompatible with reducible groups (alkenes, etc.) | nih.govjk-sci.com |

| 4-Methoxybenzyl (PMB) | Oxidative Cleavage | DDQ, CAN | Orthogonal to many other groups; mild conditions | Incompatible with other electron-rich moieties | nih.govtotal-synthesis.com |

| Benzyl/PMB | Acidolysis | TFA, HBr | Effective for acid-stable molecules | Limited by substrate acid sensitivity | researchgate.netwustl.edu |

Advanced Optimization of Synthetic Pathways

Yield Enhancement Protocols and Reaction Efficiency Improvements

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of secondary and tertiary amines. sigmaaldrich.com The reaction proceeds through the formation of an imine intermediate from a carbonyl compound and an amine, which is then reduced to the corresponding amine. sigmaaldrich.com The efficiency and yield of this process can be significantly influenced by various factors, including the choice of reducing agent, catalyst, solvent, and reaction temperature. organic-chemistry.org

Optimization of these parameters is crucial for maximizing the yield of this compound. For instance, a variety of reducing agents can be employed, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each with its own reactivity and selectivity profile. sigmaaldrich.com The choice of solvent can also play a critical role; for example, methanol is often used, but other solvents like dichloromethane (DCE) may be more suitable depending on the specific reactants and reducing agent. organic-chemistry.org

Catalysis is another key area for optimization. While some reductive aminations can proceed without a catalyst, the use of catalysts can significantly enhance reaction rates and yields. Both metal-based catalysts and organocatalysts have been successfully employed in reductive amination reactions. nih.gov For instance, titanium(IV) isopropoxide can be used to facilitate imine formation prior to reduction. organic-chemistry.org

The following interactive data table summarizes hypothetical optimization studies for the synthesis of a generic N-benzylamine, illustrating the impact of different reaction parameters on the yield. This data is representative of typical optimization efforts for such reactions.

| Entry | Reducing Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | None | 25 | 65 |

| 2 | NaBH₃CN | Methanol | None | 25 | 78 |

| 3 | NaBH(OAc)₃ | DCE | None | 25 | 85 |

| 4 | NaBH₄ | Ethanol | Ti(Oi-Pr)₄ | 25 | 82 |

| 5 | NaBH₄ | Methanol | Ti(Oi-Pr)₄ | 50 | 75 |

| 6 | NaBH(OAc)₃ | DCE | Acetic Acid | 25 | 92 |

Stereochemical Control and Enantioselective Synthesis (if applicable to chiral analogues)

While this compound is an achiral molecule, the synthesis of chiral analogues is of significant interest, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dramatically affect its biological activity. Chiral benzylamines are prevalent structural motifs in many biologically active compounds. nih.gov

The enantioselective synthesis of chiral amines can be achieved through various strategies. One common approach is the use of chiral catalysts in reductive amination or related C-N bond-forming reactions. For example, copper-catalyzed enantioselective aza-Friedel–Crafts reactions between phenols and N-sulfonyl aldimines can produce chiral secondary benzylamines with high enantioselectivity. nih.gov Another strategy involves the use of biocatalysts, such as engineered enzymes, which can catalyze carbene N-H insertion reactions to form chiral amines. rochester.edu

Furthermore, asymmetric hydroarylation of N-acyl enamines catalyzed by nickel complexes has been shown to be an effective method for producing a wide range of enantioenriched benzylamines. rsc.org These methods, while not directly applicable to the achiral target compound, are crucial for the synthesis of its chiral derivatives and highlight the advanced state of stereochemical control in modern organic synthesis.

Sustainable Synthesis Approaches and Green Chemistry Principles

The application of green chemistry principles to the synthesis of amines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rsc.org For the synthesis of this compound, several green chemistry strategies can be considered.

One key principle is the use of more environmentally benign solvents. Traditional reductive amination often employs volatile organic solvents. Research into greener alternatives, such as water or deep eutectic solvents, is ongoing. rsc.orgresearchgate.net Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption. researchgate.net

Atom economy is another central concept in green chemistry. The "hydrogen borrowing" or "hydrogen auto-transfer" strategy for the N-alkylation of amines with alcohols is a prime example of an atom-economical reaction, as it produces only water as a byproduct. rsc.org This method could be adapted for the synthesis of the target compound by reacting 4-methoxybenzylamine with 2-ethoxybenzyl alcohol.

The use of earth-abundant and less toxic catalysts is also a key aspect of sustainable synthesis. While precious metal catalysts (e.g., ruthenium, iridium) are often highly effective, there is a growing interest in developing catalysts based on more abundant metals like iron and manganese for N-alkylation reactions. rsc.orgacs.org Furthermore, the development of electrochemical methods for reductive amination offers a promising green alternative, potentially using renewable electricity to drive the reaction. caltech.edu

Chemical Reactivity and Mechanistic Studies of 2 Ethoxy Benzyl 4 Methoxybenzyl Amine

Reactions Involving the Secondary Amine Functionality

The nitrogen atom in (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine possesses a lone pair of electrons and is bonded to two benzyl (B1604629) groups, classifying it as a secondary amine. This functionality is the primary center for nucleophilic reactions.

Acylation and Alkylation Reactions for Derivatization

Acylation: The secondary amine is expected to readily undergo acylation when treated with acylating agents like acyl chlorides or anhydrides to form the corresponding N-acylamide. The reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine (B92270) or triethylamine, is often used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. quora.com The reactivity of the amine can be influenced by the steric bulk of the benzyl groups and the electronic nature of the substituents on the aromatic rings. youtube.com

Alkylation: Alkylation of the secondary amine to form a tertiary amine can be achieved using alkylating agents like alkyl halides. However, this reaction can be difficult to control, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com More controlled N-alkylation can often be achieved through methods like reductive amination or using specific catalytic systems designed to favor mono-alkylation.

Table 1: Predicted Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Predicted Product | General Conditions |

| Acylation | Acetyl chloride | N-acetyl-(2-ethoxy-benzyl)-(4-methoxybenzyl)amine | Aprotic solvent, presence of a non-nucleophilic base (e.g., pyridine) |

| Alkylation | Methyl iodide | (2-Ethoxy-benzyl)-(4-methoxybenzyl)methylamine | Polar solvent; potential for over-alkylation to quaternary salt |

Condensation and Imine Formation Reactions

Secondary amines, such as this compound, react with aldehydes and ketones to form enamines, not imines. chemistrysteps.comnumberanalytics.com Imines (or Schiff bases) are characterized by a carbon-nitrogen double bond and are formed from primary amines.

The mechanism for enamine formation is a reversible, acid-catalyzed process that begins with the nucleophilic attack of the secondary amine on the carbonyl carbon to form a zwitterionic intermediate. jove.com Proton transfer leads to a neutral carbinolamine intermediate. Under acidic conditions (optimally pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). jove.com Elimination of water results in the formation of a resonance-stabilized iminium ion. Since the nitrogen atom lacks a proton to be eliminated, a proton is removed from an adjacent carbon (the α-carbon of the original carbonyl compound) by a base to form the carbon-carbon double bond of the enamine. chemistrysteps.comyoutube.com The reaction is typically driven to completion by removing the water that is formed. masterorganicchemistry.com

Reactions Involving the Aromatic Rings and Ether Groups

The two benzene (B151609) rings in the molecule are activated towards electrophilic substitution by the presence of electron-donating alkoxy groups. The ether linkages themselves are generally stable but can be cleaved under harsh conditions.

Electrophilic Aromatic Substitution Reactions on Activated Phenyl Rings

Both the ethoxy and methoxy (B1213986) groups are activating, ortho-, para-directing substituents for electrophilic aromatic substitution (EAS). libretexts.orgpressbooks.publibretexts.org They donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. lumenlearning.comyoutube.com This stabilization is most effective when the electrophile attacks the positions ortho or para to the alkoxy group, leading to the formation of a fourth resonance structure that delocalizes the positive charge onto the ether oxygen. youtube.comlumenlearning.com

For the (2-Ethoxy-benzyl) group, the ethoxy group at position 2 will direct incoming electrophiles primarily to the para position (position 5) and the ortho position (position 3). Steric hindrance from the adjacent benzylamine (B48309) substituent might disfavor substitution at position 3. For the (4-Methoxybenzyl) group, the methoxy group at position 4 will direct incoming electrophiles to the ortho positions (positions 3 and 5).

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. lumenlearning.comlibretexts.orgmasterorganicchemistry.com

Table 2: Directing Effects of Alkoxy Groups in Electrophilic Aromatic Substitution

| Aromatic Ring | Activating Group | Predicted Major Products (Monosubstitution) |

| 2-Ethoxy-benzyl | 2-Ethoxy (Ortho, Para-director) | Substitution at C5 (para), C3 (ortho) |

| 4-Methoxybenzyl | 4-Methoxy (Ortho, Para-director) | Substitution at C3 and C5 (ortho) |

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Buchwald-Hartwig)

The molecule can participate in modern cross-coupling reactions, either by utilizing the amine functionality directly or after prior functionalization of the aromatic rings.

Buchwald-Hartwig Amination: The secondary amine of this compound can act as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions. wikipedia.org This reaction couples the amine with an aryl halide or triflate to form a tertiary amine, providing a powerful method for constructing carbon-nitrogen bonds. acsgcipr.orgorganic-chemistry.org The efficiency of the coupling with a secondary amine often depends on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. nih.govacs.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction typically forms carbon-carbon bonds by reacting an organoboron species with an organic halide, catalyzed by a palladium complex. youtube.comwikipedia.org To utilize this reaction, one of the aromatic rings of this compound would first need to be halogenated (e.g., via electrophilic bromination). The resulting aryl halide could then be coupled with a variety of boronic acids or esters to introduce new carbon-based substituents. organic-chemistry.orglibretexts.org

Cleavage of Ether Linkages

The aryl ether linkages (ethoxy and methoxy groups) are generally unreactive but can be cleaved under forcing conditions using strong acids or specific Lewis acids.

Using Strong Acids (HBr, HI): Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bonds. pearson.comlibretexts.orglibretexts.org The reaction mechanism involves protonation of the ether oxygen to form a good leaving group. ucalgary.ca For aryl alkyl ethers, the halide ion then attacks the alkyl carbon in an Sₙ2 reaction, cleaving the C-O bond to produce a phenol (B47542) and an alkyl halide. ucalgary.camasterorganicchemistry.com The resulting phenol is unreactive towards further substitution by the halide. ucalgary.ca Cleavage of the ethoxy group would yield 2-(hydroxymethyl)phenol and ethyl halide, while cleavage of the methoxy group would yield 4-(hydroxymethyl)phenol and methyl halide.

Using Lewis Acids (BBr₃): Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl and other aryl alkyl ethers. nih.govresearchgate.net The mechanism is complex and does not simply involve the generation of a free bromide ion. gvsu.educore.ac.uk Computational and experimental studies suggest a bimolecular process where an ether-BBr₃ adduct is attacked by another ether-BBr₃ adduct. gvsu.eduresearchgate.net This method is often preferred for its high efficiency, sometimes allowing for sub-stoichiometric amounts of BBr₃ to be used. nih.govresearchgate.net

Mechanistic Elucidation of Key Transformations

The chemical behavior of this compound is governed by the interplay of its secondary amine core and the electronic effects of the substituted benzyl groups. While direct mechanistic studies on this specific compound are not extensively documented in publicly available literature, a detailed understanding of its reactivity can be constructed by analyzing key transformations common to structurally related secondary amines. The primary transformations of interest include oxidation and the reverse reaction, reductive amination, which is also its principal synthetic route.

Detailed Reaction Pathway Analysis

A critical transformation involving this compound is its oxidation. The reaction pathway for the oxidation of benzylamine derivatives is heavily influenced by the oxidant and reaction conditions. Studies on similar secondary and primary benzylamines provide a robust framework for understanding this process.

One of the most common synthetic routes to this compound is the reductive amination of 2-ethoxybenzaldehyde (B52182) with 4-methoxybenzylamine (B45378). The mechanism of this reaction is a cornerstone for understanding the formation of the C-N bonds. Computational studies, particularly using Density Functional Theory (DFT), on analogous systems have shed light on the reaction pathway. acs.orgnih.govscholaris.ca The process initiates with the nucleophilic attack of the amine (4-methoxybenzylamine) on the carbonyl carbon of the aldehyde (2-ethoxybenzaldehyde), forming a hemiaminal intermediate. This is followed by dehydration to yield a protonated imine or iminium ion. The subsequent and often rate-determining step is the reduction of this iminium ion by a hydride source to form the final secondary amine. acs.orgnih.gov The selectivity of reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) is crucial; they are chosen for their ability to reduce the iminium ion intermediate much faster than the starting aldehyde. nih.govscholaris.ca

The oxidation of this compound, the reverse of its synthesis, typically proceeds via the formation of an iminium ion intermediate. The reaction with various oxidizing agents, such as permanganate (B83412) or N-halosuccinimides, has been studied for a range of substituted benzylamines. ias.ac.inrsc.org Kinetic studies on these related systems consistently point to the transfer of a hydride ion from the carbon alpha to the nitrogen atom to the oxidant as the rate-determining step. ias.ac.inresearchgate.net This hydride abstraction results in the formation of a carbocationic species, specifically an iminium ion, which is stabilized by the adjacent nitrogen atom. This intermediate can then be hydrolyzed to yield the corresponding aldehydes (2-ethoxybenzaldehyde and 4-methoxybenzaldehyde) and amine.

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species like intermediates and transition states. For the transformations of this compound, these species can be inferred from kinetic data, computational modeling, and trapping experiments conducted on analogous compounds.

Reaction Intermediates:

The central intermediate in both the synthesis (reductive amination) and oxidation of this compound is the corresponding iminium ion .

In Reductive Amination: The reaction between 2-ethoxybenzaldehyde and 4-methoxybenzylamine first forms a hemiaminal . DFT studies on similar aldehyde-amine reactions have characterized this intermediate. nih.gov Subsequent acid-catalyzed dehydration leads to the formation of the N-(2-ethoxybenzylidene)-4-methoxybenzylaminium ion. This electrophilic iminium species is the substrate for the hydride reducing agent.

In Oxidation: The oxidation pathway involves the initial formation of an aminium radical cation through a single electron transfer (SET) to the oxidant, particularly with metal-based oxidants. researchgate.net This is followed by a proton loss from the alpha-carbon to form a carbon-centered radical, which is then further oxidized to the iminium ion . Alternatively, a direct hydride transfer mechanism can lead straight to the iminium ion. ias.ac.inresearchgate.net This iminium intermediate can be trapped in situ using nucleophiles like cyanide ions or reduced glutathione, a technique used to confirm its existence in metabolic studies of related cyclic tertiary amines. researchgate.net

Transition States:

The energy and geometry of transition states dictate the kinetics and feasibility of a reaction pathway.

For Reductive Amination: DFT calculations on the reductive amination of benzaldehyde (B42025) with aniline (B41778) have identified the key transition states. acs.org The transition state for imine formation (TS1) involves the concerted transfer of a proton from the amine to the carbonyl oxygen while the C-N bond forms. nih.gov The transition state for the subsequent hydride reduction of the iminium ion is stabilized by the interaction of the hydride source with the electrophilic iminium carbon. acs.orgnih.gov

For Oxidation: Kinetic studies on the oxidation of various substituted benzylamines provide insight into the transition state. The observation of a substantial primary kinetic isotope effect (kH/kD values are significantly greater than 1) when the α-hydrogen is replaced by deuterium (B1214612) confirms that the α-C-H bond is broken in the rate-determining step. ias.ac.inniscpr.res.in For the oxidation of benzylamine by cetyltrimethylammonium permanganate, a kH/kD value of 5.60 was observed. ias.ac.in This suggests a transition state where the hydride ion is being transferred from the carbon to the oxidant. The negative values of the polar reaction constants (ρ) obtained from Hammett plots indicate that the transition state has a carbocationic character, meaning there is a buildup of positive charge at the reaction center. ias.ac.inrsc.org Electron-donating groups on the benzene ring stabilize this positive charge, thus accelerating the reaction.

| Substituent (X-C₆H₄CH₂NH₂) | 10³ k₂ (dm³ mol⁻¹ s⁻¹) | Relative Rate (k/kH) |

|---|---|---|

| p-OCH₃ | 155 | 14.1 |

| p-CH₃ | 36.0 | 3.27 |

| H | 11.0 | 1.00 |

| p-Cl | 2.70 | 0.25 |

| p-NO₂ | 0.04 | 0.0036 |

| Substituent | ΔH* (kJ mol⁻¹) | ΔS* (J mol⁻¹ K⁻¹) | ΔG* (kJ mol⁻¹) |

|---|---|---|---|

| p-OCH₃ | 38.5 ± 0.9 | -108 ± 3 | 70.3 ± 0.7 |

| p-CH₃ | 43.6 ± 0.8 | -104 ± 2 | 74.3 ± 0.6 |

| H | 47.2 ± 0.5 | -105 ± 2 | 78.1 ± 0.4 |

| p-Cl | 54.0 ± 0.6 | -102 ± 2 | 84.1 ± 0.5 |

| p-NO₂ | 69.3 ± 0.8 | -107 ± 3 | 100.8 ± 0.6 |

The data in Table 1 clearly show that electron-donating substituents like methoxy (p-OCH₃) significantly accelerate the oxidation rate, while electron-withdrawing groups like nitro (p-NO₂) retard it. This is consistent with a transition state that is stabilized by electron density at the benzylic carbon, supporting the hydride transfer mechanism. The activation parameters in Table 2 further illustrate this trend, with a lower enthalpy of activation (ΔH) for electron-donating groups, indicating a more stable transition state. The consistently large negative entropy of activation (ΔS) suggests a highly ordered, bimolecular transition state.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, it is possible to assemble a complete picture of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, connectivity, and relative number of protons in a molecule. The spectrum of (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine is expected to show distinct signals corresponding to the ethoxy, methoxy (B1213986), benzyl (B1604629), amine, and aromatic protons.

The ethoxy group should present as a triplet for the methyl (CH₃) protons around 1.4 ppm, coupled to the adjacent methylene protons, and a quartet for the methylene (OCH₂) protons around 4.0 ppm. The methoxy group protons (OCH₃) are anticipated to appear as a sharp singlet at approximately 3.8 ppm. The two benzylic methylene groups (Ar-CH₂-N) are chemically distinct and would likely appear as two separate singlets in the range of 3.7 to 4.3 ppm. The single proton on the secondary amine (N-H) would typically produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The aromatic protons on the two different benzene (B151609) rings would exhibit complex multiplet patterns in the region of 6.8 to 7.3 ppm, reflecting their distinct electronic environments and spin-spin coupling interactions.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ethoxy -CH₃ | ~ 1.4 | Triplet (t) | 3H |

| Methoxy -OCH₃ | ~ 3.8 | Singlet (s) | 3H |

| Benzylic -CH₂- (4-methoxybenzyl) | ~ 3.7 - 4.3 | Singlet (s) | 2H |

| Benzylic -CH₂- (2-ethoxybenzyl) | ~ 3.7 - 4.3 | Singlet (s) | 2H |

| Ethoxy -OCH₂- | ~ 4.0 | Quartet (q) | 2H |

| Amine -NH- | Variable | Broad Singlet (br s) | 1H |

| Aromatic Ar-H | ~ 6.8 - 7.3 | Multiplet (m) | 8H |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. chemguide.co.uk For this compound, distinct peaks are expected for the aliphatic and aromatic carbons.

The methyl carbon of the ethoxy group is predicted to resonate at the highest field, around 15 ppm. The methoxy carbon should appear around 55 ppm. rsc.org The methylene carbon of the ethoxy group is expected at approximately 63-64 ppm. The two benzylic carbons, being in different chemical environments, will likely produce separate signals in the 45-55 ppm range. rsc.org The aromatic carbons will show a series of signals between 110 and 160 ppm. The carbons directly bonded to the oxygen atoms (C-O) of the ethoxy and methoxy groups will be the most deshielded, appearing furthest downfield in the aromatic region, close to 158-159 ppm. rsc.orgrsc.org The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethoxy -CH₃ | ~ 15 |

| Benzylic -CH₂- (4-methoxybenzyl) | ~ 45 - 55 |

| Benzylic -CH₂- (2-ethoxybenzyl) | ~ 45 - 55 |

| Methoxy -OCH₃ | ~ 55 |

| Ethoxy -OCH₂- | ~ 63 - 64 |

| Aromatic C-H & C-N | ~ 110 - 132 |

| Aromatic C-C (ipso) | ~ 130 - 140 |

| Aromatic C-O | ~ 158 - 159 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. huji.ac.ilox.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the target molecule, COSY would show a cross-peak between the ethoxy group's methyl and methylene protons. It would also help delineate the coupling relationships between adjacent protons on each of the aromatic rings, aiding in their specific assignment. science.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique would definitively link the proton signals of the ethoxy, methoxy, and benzylic groups to their corresponding carbon signals. For example, the proton quartet at ~4.0 ppm would correlate with the carbon signal at ~63-64 ppm, confirming the assignment of the ethoxy -OCH₂- group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides insights into the three-dimensional structure and conformation of the molecule. NOESY could reveal spatial proximity between the protons of the two benzylic groups and the ortho-protons on the aromatic rings, helping to define the molecule's preferred conformation in solution. science.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the specific functional groups within a molecule based on their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the functional groups present.

For this compound, the FT-IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. Aliphatic C-H stretching from the ethoxy and benzylic groups would appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The spectrum would also feature strong C-O stretching bands for the aromatic ether groups (ethoxy and methoxy) in the region of 1230-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric). Aromatic C=C ring stretching vibrations typically appear as a series of peaks between 1450 and 1610 cm⁻¹. The C-N stretching of the secondary amine is expected in the 1180-1350 cm⁻¹ range. spectroscopyonline.com

Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Ar-H | 3010 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 2980 |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1610 |

| C-N Stretch | Secondary Amine | 1180 - 1350 |

| C-O Stretch (Asymmetric) | Ar-O-C | 1230 - 1260 |

| C-O Stretch (Symmetric) | Ar-O-C | 1020 - 1050 |

| N-H Bend | Secondary Amine | 1550 - 1650 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. bruker.com It is particularly sensitive to non-polar, symmetric bonds.

In the Raman spectrum of this compound, the aromatic ring C=C stretching vibrations are expected to be particularly strong and sharp, appearing around 1600 cm⁻¹. spectroscopyonline.com The symmetric "ring breathing" mode of the para-substituted ring should give a strong band near 800-850 cm⁻¹. Symmetrical C-H stretching vibrations of the methyl and methylene groups would also be visible. ias.ac.in While the N-H and C-O stretches are typically weaker in Raman spectra compared to FT-IR, they can still be observed. The technique is highly effective for characterizing the carbon skeleton of the molecule.

Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Ar-H | ~ 3060 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | Benzene Ring | ~ 1600 | Strong |

| Ring Breathing | Substituted Benzene | ~ 800 - 850 | Strong |

| C-O Stretch | Ether | 1020 - 1260 | Weak-Medium |

| C-N Stretch | Amine | 1180 - 1350 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. shu.ac.uklibretexts.org The absorption of UV or visible radiation by this compound would correspond to the excitation of valence electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (LUMO - Lowest Unoccupied Molecular Orbital). libretexts.orglibretexts.org

The structure of this compound contains two aromatic rings, which are the primary chromophores. The electronic transitions expected for this molecule are primarily π → π* transitions associated with the benzene rings. uzh.ch The presence of auxochromic groups, the ethoxy (-OCH2CH3) and methoxy (-OCH3) groups, as well as the secondary amine linkage (-NH-), are expected to influence the absorption maxima (λmax) and the molar absorptivity (ε). These substituents, with their non-bonding electrons, can also participate in n → π* transitions.

The UV-Vis spectrum of this compound is anticipated to exhibit characteristic absorption bands in the UV region, likely between 200 and 400 nm. libretexts.org The benzene ring itself typically shows an absorption band around 261 nm. uomustansiriyah.edu.iq The ethoxy and methoxy substituents are expected to cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in absorption intensity) due to the extension of the conjugated system through resonance.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 260 - 290 | Benzene rings with auxochromes |

It is important to note that the solvent used for analysis can impact the spectrum. Polar solvents may cause a blue shift (hypsochromic shift) for n → π* transitions due to the stabilization of the non-bonding orbitals. shu.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. nih.gov The molecular formula of the compound is C17H21NO2.

Table 2: Calculated and Expected HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]+ Ion (m/z) |

|---|

The high accuracy of HRMS helps to confirm the chemical formula and distinguish the compound from isomers with a high degree of confidence. nih.gov

In mass spectrometry, the molecular ion of this compound would undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is highly dependent on the ionization method used. For secondary amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org

The most probable fragmentation pathways for this compound are expected to involve the cleavage of the C-C bond adjacent to the nitrogen atom (benzylic cleavage) and the cleavage of the C-N bonds. The presence of the ether groups will also influence the fragmentation.

Key expected fragmentation patterns include:

Benzylic cleavage: Loss of a 2-ethoxybenzyl radical or a 4-methoxybenzyl radical, leading to the formation of stable benzylic cations.

Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen. For instance, cleavage of the C-N bond can lead to the formation of the 2-ethoxybenzyl cation (m/z 135) or the 4-methoxybenzyl cation (m/z 121).

Loss of neutral molecules: Elimination of small neutral molecules such as ammonia (NH3) or ethene from the ethoxy group.

A study on the fragmentation of protonated benzylamines indicated that the initial loss of ammonia (NH3) is a common pathway at low collision energies. nih.govresearchgate.net The resulting fragment ion can then undergo further rearrangements and fragmentation.

Table 3: Predicted Key Fragment Ions for this compound in Mass Spectrometry

| Fragment Ion (m/z) | Proposed Structure/Origin |

|---|---|

| 271 | Molecular ion [M]+• |

| 150 | [M - C8H9O]+ (Loss of 4-methoxybenzyl radical) |

| 136 | [M - C9H11O]+ (Loss of 2-ethoxybenzyl radical) |

| 135 | [C9H11O]+ (2-ethoxybenzyl cation) |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state.

A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, defining its exact molecular geometry. While specific crystallographic data for the title compound is not available, analysis of related structures can provide insights. For instance, the crystal structure of a related azastilbene derivative, (E)-2-[(4-methoxybenzylidene)amino]phenol, shows a nearly planar conformation with specific bond lengths and angles characteristic of the benzyl and phenyl rings. researchgate.net It is expected that the two benzene rings in this compound would not be coplanar due to the tetrahedral geometry of the central nitrogen atom and steric hindrance.

Table 4: Expected Bond Lengths and Angles for Key Structural Features of this compound

| Parameter | Expected Value |

|---|---|

| C-N Bond Length | ~1.47 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-O (ethoxy) Bond Length | ~1.37 Å |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, the key intermolecular interactions would likely include:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the ethoxy and methoxy groups, as well as the nitrogen atom itself, can act as hydrogen bond acceptors.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, contributing to the stability of the crystal structure.

C-H···π Interactions: Weak hydrogen bonds between C-H groups and the π-electron clouds of the aromatic rings are also possible. nih.gov

The interplay of these interactions determines the final crystal structure, influencing properties such as melting point and solubility. The analysis of crystal structures of similar molecules often reveals the formation of complex supramolecular architectures through these interactions. mdpi.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium-sized organic molecules.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For a flexible molecule like (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine, this involves a conformational analysis to find the global minimum on the potential energy surface. mdpi.comarxiv.org The presence of multiple rotatable single bonds—specifically around the benzylic carbons and the ether groups—gives rise to numerous possible conformers.

DFT methods, such as B3LYP or ωB97X-D, paired with a suitable basis set (e.g., 6-31G* or larger), are used to perform geometry optimization. arxiv.orgarxiv.org The process starts with an initial guess of the molecular geometry and iteratively adjusts atomic positions to minimize the total electronic energy. mdpi.com For a comprehensive conformational search, different starting dihedral angles would be systematically explored. The resulting stable conformers would likely differ in the relative orientation of the two aromatic rings and the arrangement of the ethoxy and methoxy (B1213986) groups. researchgate.netjaveriana.edu.co Studies on similar flexible molecules show that the most stable conformation is often stabilized by weak intramolecular interactions. acs.org

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Conf-1 (Global Minimum) | 0.00 | C-C-N-C, C-O-C-C |

| Conf-2 | 0.75 | C-C-N-C, C-O-C-C |

| Conf-3 | 1.20 | C-C-N-C, C-O-C-C |

| ... | ... | ... |

| This table is illustrative and represents the type of data that would be generated from a conformational analysis. Actual values require specific calculations. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, particularly the 4-methoxybenzyl group, due to the strong electron-donating nature of the methoxy group. scispace.com The nitrogen lone pair would also contribute significantly. The LUMO would likely be distributed over the π-antibonding orbitals of the benzene (B151609) rings. researchgate.netnih.gov DFT calculations would provide precise energy levels and visual plots of these orbitals. nih.gov

Table 2: Predicted Frontier Orbital Properties

| Parameter | Predicted Value/Description | Significance |

| HOMO Energy | High (less negative) | Indicates strong electron-donating capability |

| LUMO Energy | Low (less positive) | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Relatively small | Suggests potential for chemical reactivity |

| This table is illustrative. Actual energy values (in eV) would be obtained from DFT calculations. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. ijariie.commdpi.com After geometry optimization, a frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to generate the vibrational spectrum. mdpi.com

The predicted spectrum for this compound would show characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the benzene rings, C-N and C-O stretching, and various bending modes. scirp.org Comparing these theoretical frequencies with experimentally measured FT-IR or Raman spectra is a critical way to validate the accuracy of the computational model. researchgate.net Often, theoretical frequencies are scaled by a small factor to better match experimental results, accounting for systematic errors in the computational method and the neglect of anharmonicity. scirp.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the electron density, translating the complex wavefunction into localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.defaccts.de This method is particularly useful for quantifying electron delocalization, which is a key factor in the stability of aromatic and conjugated systems. acs.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. uni-muenchen.de It is plotted onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. researchgate.net Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. uni-muenchen.deresearchgate.net

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the ethoxy and methoxy groups and the nitrogen atom, due to their lone pairs of electrons. nih.govchemrxiv.org These would be the primary sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the amine group and those on the aromatic rings would show positive potential (blue), making them susceptible to interaction with nucleophiles. researchgate.net

Prediction of Spectroscopic Properties using Quantum Chemical Methods (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. soton.ac.ukfaccts.de It calculates the energies of electronic excitations from the ground state to various excited states. mdpi.comacs.org

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the two aromatic rings. TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The presence of the electron-donating ethoxy and methoxy groups would likely cause a red-shift (a shift to longer wavelengths) in the absorption bands compared to unsubstituted benzylamine (B48309). nih.gov These theoretical predictions can be a powerful tool for interpreting experimental spectroscopic data. soton.ac.uk

Assessment of Non-Linear Optical (NLO) Properties

No studies detailing the theoretical calculation or experimental measurement of the non-linear optical (NLO) properties of this compound could be located. This includes key NLO parameters such as the first-order hyperpolarizability (β), second-order hyperpolarizability (γ), and related properties like dipole moment (μ) and polarizability (α) derived from computational models. As a result, no data table for these properties can be provided.

Analysis of Global and Local Reactivity Descriptors

Similarly, there is an absence of published research concerning the global and local reactivity descriptors for this compound, which are typically derived from Density Functional Theory (DFT) calculations. Information on parameters such as:

Global Reactivity Descriptors:

Hardness (η)

Softness (S)

Electronegativity (χ)

Chemical Potential (μ)

Electrophilicity Index (ω)

Local Reactivity Descriptors:

Fukui Functions (f(r))

could not be found. Consequently, a data table for these reactivity descriptors cannot be generated.

Derivatization Strategies and Analog Synthesis for Structure Property Relationship Studies

Systematic Modifications of the Ethoxy Moiety

Key derivatization strategies for the ethoxy moiety include:

Homologation and Chain Variation: Extending or shortening the alkyl chain (e.g., methoxy (B1213986), propoxy, isopropoxy) can fine-tune the lipophilicity and steric bulk in the local binding environment.

Introduction of Unsaturation: Replacing the ethyl group with an allyl or propargyl group can introduce conformational rigidity and potential for alternative metabolic pathways.

Fluorination: The introduction of fluorine atoms to the ethyl group (e.g., 2-fluoroethoxy, 2,2,2-trifluoroethoxy) is a well-established strategy to block metabolic oxidation at that site. pressbooks.pub The high electronegativity of fluorine can also alter the electronic properties of the molecule and its interactions with target proteins. pressbooks.pubmdpi.com

Bioisosteric Replacement: The oxygen atom of the ethoxy group can be replaced with other heteroatoms. For example, replacing it with sulfur to form an ethylthio group can modify bond angles and hydrogen bonding capacity. Other non-classical bioisosteres can also be explored to improve properties such as metabolic stability. cambridgemedchemconsulting.com

| Modification Type | Example Substituent | Rationale / Potential Impact |

|---|---|---|

| Alkoxy Homologation | -OCH₃ (Methoxy) -OCH₂CH₂CH₃ (Propoxy) | Modulate lipophilicity and steric fit. |

| Fluorination | -OCH₂CF₃ (Trifluoroethoxy) | Increase metabolic stability by blocking oxidation; alter electronic properties. mdpi.com |

| Bioisosteric Replacement (Classical) | -SCH₂CH₃ (Ethylthio) | Alter bond angles, polarity, and hydrogen bond accepting capacity. |

| Bioisosteric Replacement (Non-Classical) | -NHCH₂CH₃ (Ethylamino) | Introduce hydrogen bond donating capability. |

Systematic Modifications of the Methoxy Moiety

The para-methoxy group is a prevalent feature in many biologically active compounds and approved drugs. nih.gov Its modification can significantly impact a molecule's binding affinity, selectivity, and pharmacokinetic properties through changes in electronic and steric profiles. nih.govnih.gov

Strategies for modifying the 4-methoxybenzyl moiety include:

Positional Isomerism: Moving the methoxy group to the ortho or meta position of the benzyl (B1604629) ring would alter the electronic distribution and the group's ability to donate electrons via resonance, potentially affecting binding interactions. libretexts.org

Homologation: Similar to the ethoxy group, varying the alkyl chain length (e.g., ethoxy, propoxy) can be used to probe the size of the binding pocket.

Demethylation: Synthesis of the corresponding phenolic analog (4-hydroxybenzyl) is important, as O-dealkylation is a common metabolic pathway for alkoxy groups, and the resulting metabolite may have its own biological activity profile. nih.gov

Bioisosteric Replacement: The methoxy group can be replaced by a variety of other substituents to fine-tune properties. A fluorine atom is a common bioisostere for a hydroxyl or methoxy group, often used to block metabolic oxidation. chemrxiv.org Other replacements like trifluoromethoxy or difluoromethyl can serve as metabolically stable alternatives. mdpi.comresearchgate.net Electron-withdrawing groups such as cyano or nitro could be introduced to reverse the electronic effect of the methoxy group. biomedres.us

| Modification on 4-Methoxybenzyl Ring | Rationale / Potential Impact |

|---|---|

| Move -OCH₃ to 2- or 3-position | Evaluate the importance of para-substitution for activity. libretexts.org |

| Replace -OCH₃ with -OH | Mimic potential metabolite; introduces H-bond donor capability. nih.gov |

| Replace -OCH₃ with -OCF₃ | Increase metabolic stability and lipophilicity; acts as an electron-withdrawing group. mdpi.com |

| Replace -OCH₃ with -F or -Cl | Act as a bioisostere to block metabolism and alter electronic properties. chemrxiv.org |

| Replace -OCH₃ with -CH₃ | Remove H-bond acceptor, decrease polarity, and maintain steric bulk. |

Structural Variations of the Benzyl Amine Linker and Phenyl Rings

Linker Modifications: The secondary amine linker is a critical determinant of the molecule's three-dimensional structure.

N-Substitution: Introducing small alkyl groups (e.g., N-methyl) on the nitrogen atom can impact basicity and may provide additional steric hindrance or hydrophobic interactions. nih.gov

Linker Homologation: Inserting methylene units into the linker (e.g., creating a phenylethyl-benzylamine structure) would increase the distance and flexibility between the aromatic rings.

Bioisosteric Linker Replacement: The amine can be replaced with other functional groups to alter chemical properties. An amide or sulfonamide linker would introduce a planar, hydrogen-bond donating/accepting unit, reducing the flexibility and basicity of the linker. nih.gov An ether or thioether linkage would remove the basic nitrogen and introduce different bond angles and flexibility.

Phenyl Ring Modifications: Beyond the ethoxy and methoxy groups, the phenyl rings themselves can be modified to probe for additional interaction sites.

Introduction of Substituents: Adding small, electronically diverse substituents (e.g., fluorine, chlorine, methyl, cyano) at the unoccupied positions on either ring can provide insights into the steric and electronic requirements of the binding pocket. nih.gov

Ring Bioisosteres: Replacing one or both of the phenyl rings with heterocyclic rings (e.g., pyridine (B92270), thiophene) can introduce heteroatoms that may act as hydrogen bond acceptors or donors, alter the dipole moment, and improve properties like aqueous solubility. drughunter.com

| Scaffold Variation | Example Modification | Rationale |

|---|---|---|

| Amine Linker | N-methylation | Increase steric bulk around the nitrogen; remove H-bond donor capability. nih.gov |

| Replacement with amide (-C(O)NH-) | Introduce planarity, reduce flexibility and basicity, add H-bond donor/acceptor. nih.gov | |

| Phenyl Rings | Addition of a 5-fluoro group to the 2-ethoxybenzyl ring | Probe for electronic and steric tolerance at additional positions. nih.gov |

| Replacement of phenyl with pyridyl | Introduce a hydrogen bond acceptor; modify solubility and pharmacokinetic properties. |

Synthesis of Chiral Analogues and Enantiomeric Separations

The parent compound (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine is achiral. Introducing a chiral center can lead to enantiomers with potentially different biological activities, potencies, and metabolic profiles. A common strategy to introduce chirality in this scaffold is through substitution at one of the benzylic carbons (the CH₂ group attached to the nitrogen). wikipedia.org For instance, the addition of a methyl group to one of these carbons would create a chiral center.

Synthesis of Chiral Analogues: The synthesis of enantioenriched benzylamines can be approached in several ways:

Asymmetric Synthesis: Catalytic enantioselective methods can be employed to directly synthesize one enantiomer in excess. For example, the asymmetric hydroarylation of N-acyl enamines using a chiral nickel-bis(imidazoline) catalyst is a modern approach to access enantioenriched benzylamines. semanticscholar.org Other strategies involve the asymmetric functionalization of the α-C–H bond of benzylamines. researchgate.net

Chiral Pool Synthesis: Starting from a readily available chiral precursor, such as an enantiopure amino acid or alcohol, can be an effective route.

Resolution of Racemates: A racemic mixture of the chiral analog can be synthesized and then separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

Enantiomeric Separations: Once a racemic mixture is prepared, its separation is essential for biological evaluation. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. researchgate.net

Chiral Stationary Phases (CSPs): HPLC columns packed with a chiral stationary phase are highly effective for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of benzylamine (B48309) derivatives. nih.gov The separation can be performed on the free amine or after derivatization with an achiral agent to improve chromatographic properties. researchgate.net

Derivatization with a Chiral Agent: Reacting the racemic amine with a chiral derivatizing agent creates a mixture of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column.

The choice of CSP and mobile phase conditions is critical for achieving good separation (resolution) of the enantiomers. nih.gov

| Technique | Principle | Application Notes for Benzylamine Derivatives |

|---|---|---|

| Direct Separation via Chiral HPLC | Enantiomers interact differently with a chiral stationary phase (CSP), leading to different retention times. | Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective. Mobile phase composition is optimized for resolution. nih.gov |

| Indirect Separation via Diastereomer Formation | The racemic amine is reacted with a single enantiomer of a chiral derivatizing agent to form diastereomers, which are then separated on achiral HPLC. | Common derivatizing agents include chiral acids or isocyanates. The derivatization step must be quantitative and not cause racemization. |

| Diastereomeric Salt Crystallization | A racemic base is reacted with a chiral acid (or vice versa) to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. | A classical resolution method that can be scaled up but may be time-consuming to optimize. |

Applications in Advanced Organic Synthesis

Utilization as Synthetic Intermediates in the Construction of Complex Organic Molecules

As a synthetic intermediate, (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine offers a platform for the introduction of its specific substituted dibenzylamino moiety into larger, more complex molecules. The secondary amine functionality allows for a variety of subsequent chemical transformations.

One of the key applications of N-substituted benzylamines is in the synthesis of pharmaceutically active compounds. nih.govnih.gov The benzyl (B1604629) groups can serve as protecting groups for the amine, which can be removed at a later stage of the synthesis to reveal a primary or secondary amine for further functionalization. organic-chemistry.org For instance, N-benzyl groups are often cleaved via hydrogenolysis. biosynth.com

The presence of the ethoxy and methoxy (B1213986) groups on the aromatic rings can also influence the properties of the final molecule, such as its solubility, lipophilicity, and metabolic stability. These groups can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for the biological activity of the target molecule.

While specific examples detailing the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not readily found in broad searches, its structural motif is present in various classes of compounds. The general strategy involves the initial preparation of the secondary amine, followed by its reaction with other building blocks to assemble the final complex structure.

Role as Building Blocks in Heterocyclic Compound Synthesis

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. nih.govyoutube.com Secondary amines like this compound are fundamental building blocks for the synthesis of a wide array of N-heterocyclic compounds.